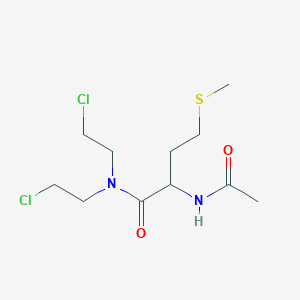
1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, isopropyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and acylation reactions. These methods ensure the selective introduction of substituents on the benzene ring, maintaining the integrity of the aromatic system .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include electrophilic aromatic substitution and other reaction mechanisms .
Comparison with Similar Compounds
- 1-Bromo-3-chloro-5-methoxybenzene
- 1-Bromo-2-methoxybenzene
- 1-Bromo-3,5-dimethoxybenzene
Comparison: 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. Compared to similar compounds, the presence of the isopropyl group adds steric hindrance, potentially altering the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12BrClO/c1-6(2)10-8(11)4-7(13-3)5-9(10)12/h4-6H,1-3H3 |
InChI Key |
JPSIQDABPYASGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1Br)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
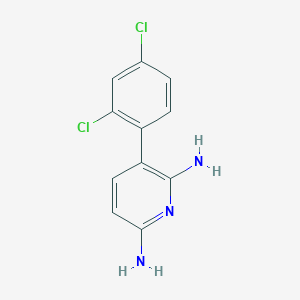
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)
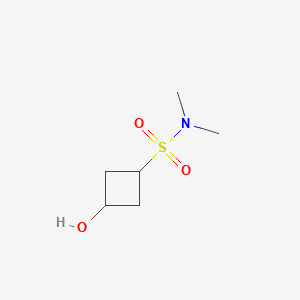
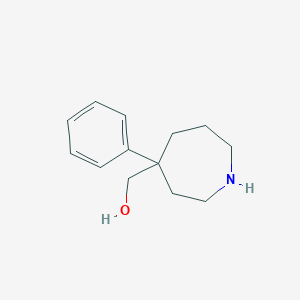
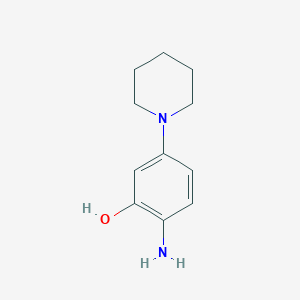

![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

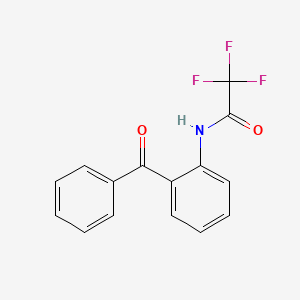
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
